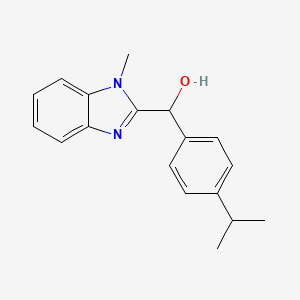![molecular formula C18H18ClNO3 B4965746 3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)
3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Cmpd-7 and has a molecular formula of C19H20ClNO3.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is a neurotransmitter that is important for memory and cognition.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one exhibits cytotoxic effects on cancer cells by inducing apoptosis. It has also been found to exhibit antimicrobial activity by disrupting the cell wall and membrane of bacteria and fungi. Additionally, it has been found to improve memory and cognitive function by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, it has been found to exhibit antimicrobial activity, which could be useful in the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.
Future Directions
There are several future directions for research on 3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one. One direction is to further study its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a new antibiotic for the treatment of bacterial and fungal infections. Additionally, research could be conducted to identify potential analogs of this compound that exhibit improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 3-chloro-2-methyl aniline with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with ethyl acetoacetate in the presence of a catalyst such as piperidine to obtain the final product.
Scientific Research Applications
3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(3-chloro-2-methylanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-14(19)5-4-6-15(12)20-10-9-16(21)13-7-8-17(22-2)18(11-13)23-3/h4-11,20H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDJEHOMVMEPC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

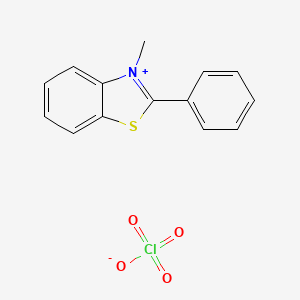
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
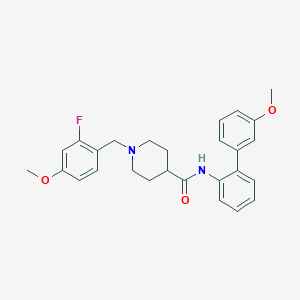
![ethyl 4-[(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4965698.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)
![3-{[(3-bromophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4965709.png)

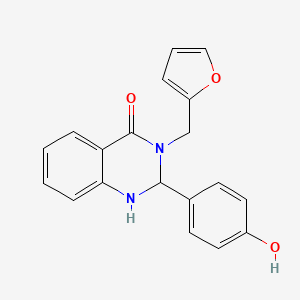
![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4965727.png)
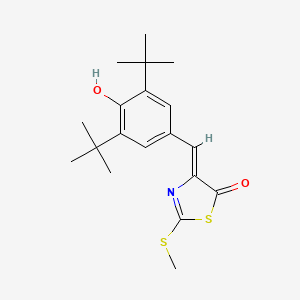
![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)
![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
